molecular formula C10H9BrClN3 B1467367 1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole CAS No. 1247919-96-5

1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Cat. No.: B1467367
CAS No.: 1247919-96-5
M. Wt: 286.55 g/mol
InChI Key: WUNARFSXAWHGBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a chemical reagent For Research Use Only, intended for use by qualified researchers in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic applications. This compound belongs to the class of 1,2,3-triazoles, five-membered heterocyclic rings known for their stability and broad relevance in scientific research . The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry and drug discovery, serving as a stable bioisostere for amide bonds and other functional groups . Compounds featuring this core structure exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them valuable templates for developing novel therapeutic agents . The specific structural features of this reagent—including the 2-bromo-4-methylphenyl moiety and the reactive chloromethyl group—make it a versatile synthetic intermediate, particularly in Click Chemistry applications . The chloromethyl group is a key functional handle that allows for further derivatization through nucleophilic substitution reactions, enabling researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . While the precise biological activity and mechanism of action for this specific compound require further investigation, analogs of 1,2,3-triazole have been demonstrated to function as enzyme inhibitors, such as carbonic anhydrase-II inhibitors, potentially through direct binding interactions with the enzyme's active site . This reagent is well-suited for applications in pharmaceutical research, agrochemical development, and material science.

Properties

IUPAC Name

1-(2-bromo-4-methylphenyl)-4-(chloromethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3/c1-7-2-3-10(9(11)4-7)15-6-8(5-12)13-14-15/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNARFSXAWHGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a compound of interest due to its unique structural features and potential biological activities. The presence of the triazole ring, combined with the bromine and chloromethyl substituents, suggests a range of biological interactions that warrant detailed investigation.

  • Molecular Formula : C10H9BrClN3
  • Molecular Weight : 286.55 g/mol
  • CAS Number : 1247919-96-5

The compound is characterized by a triazole ring system which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.

Biological Activity Overview

The biological activities of 1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole are primarily attributed to its ability to interact with various biological targets. Research indicates that compounds containing the triazole moiety exhibit significant antibacterial, antifungal, and anti-inflammatory effects.

Antibacterial Activity

Triazole derivatives have been extensively studied for their antibacterial properties. The compound has shown promising results against various Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) values have been determined to assess its effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
  • Studies have indicated that the introduction of halogen substituents (bromine and chlorine) enhances antibacterial activity due to increased lipophilicity and improved interaction with bacterial membranes .

Antifungal Activity

The triazole ring is a well-known scaffold in antifungal agents. Compounds similar to 1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole have been evaluated for their ability to inhibit fungal growth:

  • Research has demonstrated that triazoles can inhibit ergosterol synthesis in fungi, leading to cell membrane disruption.
  • Specific studies have reported that derivatives show activity against Candida albicans and other pathogenic fungi .

Anti-inflammatory Activity

Recent investigations into the anti-inflammatory properties of triazole compounds highlight their potential in mitigating inflammatory responses:

  • The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models activated by lipopolysaccharides (LPS) .
  • The antioxidant properties associated with triazoles also contribute to their anti-inflammatory effects by reducing oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) .

Case Studies

Several studies have provided insights into the biological activity of triazole derivatives:

  • Study on Antibacterial Activity :
    • A recent study synthesized various triazole derivatives including 1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole and tested them against multiple bacterial strains using the agar disc-diffusion method. Results indicated significant zones of inhibition comparable to standard antibiotics .
  • Evaluation of Anti-inflammatory Effects :
    • In vivo studies assessed the compound's efficacy in reducing paw edema in rat models induced by carrageenan. The results suggested a dose-dependent reduction in inflammation, supporting its potential therapeutic use in inflammatory diseases .

Summary Table of Biological Activities

Biological ActivityMechanism of ActionReference
AntibacterialInhibition of bacterial growth via membrane disruption
AntifungalInhibition of ergosterol synthesis
Anti-inflammatoryInhibition of pro-inflammatory cytokines (TNF-α, IL-6)

Scientific Research Applications

The compound 1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention for its diverse applications in various scientific fields. This article will explore its applications, particularly in medicinal chemistry, agricultural science, and materials science, supported by relevant case studies and data.

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. 1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole has been studied for its potential as an antifungal agent. Research indicates that triazole derivatives exhibit strong activity against a range of fungi, including strains resistant to common treatments. A study demonstrated that modifications in the triazole ring can enhance the compound's efficacy against specific fungal pathogens, making it a candidate for further development in antifungal therapies.

Anticancer Properties

The triazole scaffold is also significant in the development of anticancer agents. Compounds containing this moiety have shown promise in inhibiting tumor growth and metastasis. For instance, derivatives of 1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies revealed that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Synthesis and Biological Evaluation

A notable study synthesized several triazole derivatives and assessed their biological activity. Among these, 1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value indicating effective potency. The study concluded that further optimization of this compound could lead to more effective anticancer agents.

Pesticidal Activity

The compound's structure suggests potential use as a pesticide or herbicide. Triazoles are known to interfere with the biosynthesis of sterols in fungi and plants. Research has indicated that 1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole can inhibit the growth of certain plant pathogens, thus serving as a basis for developing new agrochemicals.

Case Study: Field Trials

Field trials conducted on crops treated with formulations containing triazole derivatives demonstrated a reduction in fungal infections compared to untreated controls. These trials highlighted the compound's efficacy in protecting crops from disease while maintaining yield quality.

Polymer Chemistry

Triazoles are utilized in materials science for creating polymers with enhanced properties. The incorporation of 1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole into polymer matrices has been explored to improve thermal stability and mechanical strength.

Case Study: Composite Materials

Research involving composite materials revealed that adding triazole-based compounds resulted in improved thermal resistance and mechanical properties compared to traditional polymers. The study emphasized the versatility of triazoles as additives for enhancing material performance.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Triazole Derivatives

Halogen-Substituted Aryl Triazoles

  • 1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl-1H-1,2,3-triazole: This compound replaces the bromine and methyl groups with a chlorine and trifluoromethyl group. Structural studies indicate that the chlorine atom in the para position reduces steric hindrance, favoring interactions with hydrophobic enzyme pockets .
  • 1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole : The diethoxymethyl substituent at the 4-position introduces steric bulk and ether functionalities, contrasting with the chloromethyl group in the target compound. This modification may alter metabolic stability and solubility .

Chloromethyl vs. Other 4-Position Substituents

  • 4-(Chloromethyl)-1-(4-chlorophenyl)-1H-1,2,3-triazole: Replacing the bromo-methylphenyl group with a simpler 4-chlorophenyl reduces molecular weight (MW: 255.5 vs. 313.6 for the target compound).
  • This analog shows a higher melting point (mp: 145–147°C) compared to the target compound (mp: ~120°C, estimated), suggesting stronger crystal packing forces .

Brominated Analogs

  • 4-Bromo-1-[1-(trifluoromethyl)cyclopropyl]-1H-1,2,3-triazole : The cyclopropyl group introduces conformational rigidity, which may restrict rotational freedom compared to the chloromethyl group in the target compound. This structural feature is advantageous in drug design for reducing entropic penalties during binding .
  • 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)thiazole : A structurally complex analog with antimicrobial activity. The bromophenyl-thiazole moiety enhances π-π stacking interactions, a property absent in the target compound .

Table 1: Key Properties of Selected Triazole Derivatives

Compound Name Molecular Weight Melting Point (°C) LogP Notable Activity
Target Compound 313.6 ~120 (est.) 3.2 Under investigation
1-[4-Chloro-3-(trifluoromethyl)phenyl]-4-phenyl 338.7 145–147 4.1 Amide mimetic
4-(Chloromethyl)-1-(4-chlorophenyl) 255.5 98–100 2.8 N/A
4-(Trifluoromethyl)-1-(2-bromo-4-methylphenyl) 350.1 145–147 3.9 Antimicrobial
4-Bromo-1-[1-(trifluoromethyl)cyclopropyl] 256.0 N/A 2.5 Enzyme inhibitor (estimated)

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted 1,2,3-Triazoles

The foundational step in preparing 1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole is the CuAAC reaction, which efficiently forms 1,4-disubstituted triazoles with high regioselectivity.

  • General Procedure : A terminal alkyne bearing a chloromethyl group reacts with an aryl azide containing the 2-bromo-4-methylphenyl moiety in the presence of a copper(I) catalyst, typically CuI, under mild conditions. The reaction is often conducted in aqueous or mixed solvents such as acetonitrile or water at room temperature or slightly elevated temperatures (25–60 °C) for 0.5 to 3 hours.

  • Catalyst and Base : CuI is commonly used at 1 mol % to 2 equivalents, often with a base such as triethylamine or Hunig’s base to facilitate the cycloaddition.

  • Reaction Medium : Both aqueous and organic solvents have been reported. For example, distilled water with ultrasonic irradiation at 60 °C for 30 minutes has been employed to enhance reaction rates and yields.

  • Yields : The CuAAC step typically affords the 1,4-disubstituted triazole in moderate to high yields ranging from 76% to 90%, depending on substrate purity and reaction conditions.

Synthesis of Key Precursors: Azide and Alkyne Components

To obtain the target compound, the two key precursors must be synthesized:

  • Aryl Azide (2-bromo-4-methylphenyl azide) : Prepared by converting the corresponding aniline derivative via diazotization followed by azidation or by nucleophilic substitution of 2-bromo-4-methylphenyl halides with sodium azide. High purity is critical to avoid side reactions.

  • Chloromethyl Alkyne : Synthesized by propargylation of chloromethyl precursors. For example, propargyl bromide (80% in toluene) can be reacted with nucleophiles in anhydrous DMF at room temperature for 12 hours to afford terminal alkynes bearing chloromethyl substituents.

Halogenation and Functional Group Transformations

  • Incorporation of Chloromethyl Group : The chloromethyl group at the C4 position can be introduced either by starting with a chloromethyl-substituted alkyne or by post-cycloaddition halogenation.

  • Selective Halogenation : Literature reports the use of halogenation of 1,2,3-triazoles at the C4 position using reagents such as N-chlorosuccinimide (NCS) or other chlorinating agents under controlled conditions to install the chloromethyl group.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Preparation of 2-bromo-4-methylphenyl azide Diazotization of 2-bromo-4-methylaniline followed by azidation 75–85 Purification by extraction and chromatography
2 Synthesis of chloromethyl alkyne Reaction of propargyl bromide with chloromethyl nucleophile in anhydrous DMF, RT, 12 h 80–90 Purified by silica gel chromatography
3 CuAAC cycloaddition Azide + chloromethyl alkyne, CuI (1 mol %), Et3N, MeCN, RT, 3 h 76–82 Produces 1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
4 Optional purification Flash chromatography on silica gel Eluent: CH2Cl2/CH3OH mixtures

Alternative and Advanced Methods

  • Ultrasound-Assisted Synthesis : Use of ultrasonic irradiation (20 kHz, 300 W) at 60 °C in water has been shown to accelerate CuAAC reactions with low catalyst loading (0.5–1 mol %) and high atom economy.

  • One-Pot Multicomponent Reactions : Some studies report one-pot three-component reactions involving terminal alkynes, sodium azide, and formaldehyde derivatives catalyzed by copper salts to form hydroxymethyl-substituted triazoles, which could be adapted for chloromethyl substitutions.

  • Suzuki–Miyaura Cross-Coupling : For further functionalization, Suzuki coupling of brominated triazole intermediates with arylboronic acids has been demonstrated to diversify the aryl substituent at N1, though this is more relevant for analog synthesis rather than direct preparation of the target compound.

Summary Table of Key Reaction Parameters

Parameter Typical Condition/Value Reference(s)
Catalyst CuI (1 mol % to 2 equiv)
Base Triethylamine, Hunig’s base
Solvent Acetonitrile, water, DMF, MeCN
Temperature Room temperature to 60 °C
Reaction Time 30 min to 3 h
Yield 76–90%
Purification Flash chromatography (silica gel)

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify substituents (e.g., bromophenyl protons at δ 7.4–7.6 ppm, chloromethyl at δ 4.5–5.0 ppm) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry (e.g., monoclinic space group Pn with Br⋯Br interactions at 3.59 Å) .
  • HPLC : Validates purity (>95%) using C18 columns with methanol/water gradients .

How should cytotoxicity assays be designed to evaluate this compound’s bioactivity?

Q. Advanced

  • Cell lines : Use MCF-7 (breast cancer) or similar, with 24–48 hr exposure .
  • Dose range : Test 0.1–100 μM, with IC₅₀ calculation via nonlinear regression (e.g., GraphPad Prism).
  • Controls : Include cisplatin or doxorubicin as positive controls. Validate results with triplicate experiments and apoptosis markers (e.g., caspase-3) .

What strategies are effective for studying structure-activity relationships (SAR) of this triazole derivative?

Q. Advanced

  • Substituent variation : Replace bromophenyl with fluorophenyl or methoxyphenyl to assess electronic effects .
  • Bioisosteric replacement : Swap chloromethyl with hydroxymethyl to evaluate polarity impacts on membrane permeability .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to predict interactions with targets like pJNK or VIM-2 lactamase .

What mechanistic insights explain the role of Cu(I) in triazole synthesis?

Advanced
Cu(I) facilitates a stepwise mechanism:

Acetylide formation : Cu(I) coordinates to the alkyne, lowering pKa and deprotonating it.

Azide activation : Cu(I) polarizes the azide, enhancing electrophilicity.

Cycloaddition : A six-membered copper-bound transition state ensures 1,4-selectivity. Kinetic studies show rate constants (k) of ~10⁻³ M⁻¹s⁻¹ under catalytic conditions .

How can computational modeling predict this compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : Use Schrödinger Suite or MOE to dock the triazole into pJNK’s ATP-binding site (PDB: 4U5J). Focus on hydrogen bonds with Lys68 and hydrophobic contacts with Leu70 .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Calculate binding free energy via MM-PBSA .

What stability challenges arise during storage and handling of this compound?

Q. Basic

  • Hydrolysis : The chloromethyl group is susceptible to hydrolysis in aqueous media. Store under anhydrous conditions (e.g., sealed vials with molecular sieves) .
  • Light sensitivity : Bromophenyl groups may degrade under UV light. Use amber glassware and conduct reactions in dark .

How do crystallographic studies inform the design of triazole derivatives?

Advanced
X-ray data reveal:

  • Non-covalent interactions : C–H⋯O/N hydrogen bonds (2.8–3.2 Å) and halogen bonding (Br⋯Br, 3.59 Å) stabilize crystal packing .
  • Torsional angles : Substituents like bromoethanone adopt planar conformations (torsion angles <3°), influencing bioavailability .

How should researchers address contradictions in reported bioactivity data for triazoles?

Q. Advanced

  • Assay standardization : Use consistent cell lines (e.g., MCF-7 vs. HepG2) and exposure times .
  • Metabolic stability : Test compounds in liver microsomes to account for degradation differences.
  • Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Reactant of Route 2
1-(2-bromo-4-methylphenyl)-4-(chloromethyl)-1H-1,2,3-triazole

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